molecular formula C10H11BrFNO2 B13044453 Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoatehcl

Methyl(R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoatehcl

Cat. No.: B13044453
M. Wt: 276.10 g/mol
InChI Key: ZVRVNDVYGDWWHN-SECBINFHSA-N
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Description

Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, an amino group, and a methyl ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Amination: Introduction of an amino group to the propanoate backbone.

    Esterification: Formation of the methyl ester group.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl®-2-amino-3-(4-chloro-2-fluorophenyl)propanoate hydrochloride
  • Methyl®-2-amino-3-(4-bromo-2-chlorophenyl)propanoate hydrochloride
  • Methyl®-2-amino-3-(4-iodo-2-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl®-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride stands out due to the specific combination of bromine and fluorine substitutions on the phenyl ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1

InChI Key

ZVRVNDVYGDWWHN-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=C(C=C1)Br)F)N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N

Origin of Product

United States

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